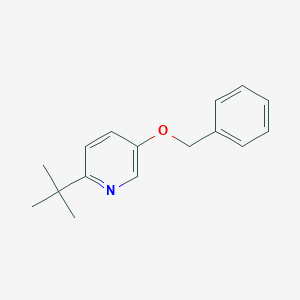

5-(Benzyloxy)-2-tert-butylpyridine

Description

5-(Benzyloxy)-2-tert-butylpyridine is a pyridine derivative featuring a benzyloxy (-OBn) group at the 5-position and a bulky tert-butyl (-C(CH₃)₃) group at the 2-position of the pyridine ring. This substitution pattern confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and material science.

- Benzyloxy group introduction: Typically via nucleophilic substitution or protection of hydroxyl groups using benzyl halides .

- tert-Butyl group attachment: Often achieved through Friedel-Crafts alkylation or coupling reactions with tert-butyl halides/boronic acids .

The tert-butyl group enhances lipophilicity and metabolic stability, while the benzyloxy group can act as a protective moiety for hydroxyl functionalities in further derivatization .

Properties

IUPAC Name |

2-tert-butyl-5-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-16(2,3)15-10-9-14(11-17-15)18-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMLNODXDYWEBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-tert-butylpyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the pyridine ring.

Addition of the tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation, where tert-butyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 5-(Benzyloxy)-2-tert-butylpyridine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-tert-butylpyridine can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-2-tert-butylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-tert-butylpyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Key Observations:

Electronic Effects :

- Bromine substituents (e.g., 5-Bromo-2-(tert-butoxy)pyridine) increase electrophilicity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Aldehyde groups (e.g., 5-(Benzyloxy)-6-bromopicolinaldehyde) enable condensation reactions for Schiff base formation .

Pyrrolidine-containing derivatives (e.g., tert-Butyl 3-((5-bromo...) exhibit enhanced solubility due to polar tertiary amines .

Applications: Benzyloxy-protected pyridines are precursors for iron chelators (e.g., hydroxypyridinones), as seen in antioxidant studies . Brominated analogs serve as intermediates in synthesizing kinase inhibitors or fluorescent probes .

Research Findings and Functional Insights

- Antioxidant Potential: Pyridine derivatives with hydroxyl or carbonyl groups (e.g., IIa, IIIa in ) demonstrate iron-chelating activity, which may correlate with the antioxidant properties of 5-(Benzyloxy)-2-tert-butylpyridine upon deprotection .

- Synthetic Versatility : The tert-butyl group’s stability under acidic conditions allows sequential functionalization, as demonstrated in multi-step syntheses of pyrrolidine hybrids .

Biological Activity

5-(Benzyloxy)-2-tert-butylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant research findings and data tables.

Chemical Structure and Properties

5-(Benzyloxy)-2-tert-butylpyridine belongs to the class of pyridine derivatives, characterized by the presence of a benzyloxy group at the 5-position and a tert-butyl group at the 2-position. Its chemical formula is , and its molecular structure can be represented as follows:

Synthesis

The synthesis of 5-(Benzyloxy)-2-tert-butylpyridine typically involves the alkylation of pyridine derivatives with benzyloxy and tert-butyl groups. The following general reaction scheme can be employed:

- Starting Material : 2-tert-butylpyridine

- Reagents : Benzyl alcohol, acid catalyst

- Reaction Type : Alkylation via nucleophilic substitution

The biological activity of 5-(Benzyloxy)-2-tert-butylpyridine is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in pain modulation and cancer proliferation.

- TRPV1 Antagonism : Similar compounds have been shown to act as antagonists to the transient receptor potential vanilloid 1 (TRPV1), which plays a significant role in nociception (pain sensation). In vitro studies indicate that these compounds can effectively block TRPV1 activation by capsaicin, leading to analgesic effects in neuropathic pain models .

- Anti-Proliferative Effects : Research indicates that pyridine derivatives, including those with benzyloxy substitutions, exhibit anti-proliferative activity against various cancer cell lines. The mechanism is believed to involve interference with phospholipid metabolism through inhibition of phosphoinositide phospholipase C (PI-PLC), which is crucial for cell growth regulation .

Case Study 1: Analgesic Activity

In a study evaluating the analgesic properties of related pyridine compounds, it was found that certain derivatives demonstrated significant antiallodynic effects in mouse models of neuropathic pain. For instance, compound 60 showed a maximum percentage of effect (MPE) of 83% at a dosage of 10 mg/kg .

Case Study 2: Cancer Cell Lines

A library of thieno[2-3-b]pyridine analogues was synthesized and evaluated for their anti-proliferative activities against MDA-MB-231 (breast cancer) and HCT116 (colorectal cancer) cell lines. Notably, compounds with benzyloxy modifications exhibited IC50 values ranging from 25–50 nM, indicating potent anti-cancer properties .

Table 1: Comparison of Biological Activities

| Compound | Target | IC50 (nM) | Mechanism |

|---|---|---|---|

| 5-(Benzyloxy)-2-tert-butylpyridine | TRPV1 | TBD | TRPV1 Antagonist |

| Compound 60 | Neuropathic Pain | TBD | Antiallodynic Effects |

| Thieno[2-3-b]pyridine Analogue | MDA-MB-231 | 25-50 | PI-PLC Inhibition |

| Thieno[2-3-b]pyridine Analogue | HCT116 | 25-50 | PI-PLC Inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.